molecular formula C14H17NO B14427782 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one CAS No. 84484-60-6

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one

Katalognummer: B14427782
CAS-Nummer: 84484-60-6
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: RHVSLJXGNQAQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the azocino and isoindol precursors, followed by their cyclization under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Substitution Reagents: Halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one
  • 10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one

Uniqueness

8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one stands out due to its unique structural features and the specific chemical properties conferred by its azocino and isoindol moieties. These characteristics make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

84484-60-6

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

8,9,10,11,12,12a-hexahydro-7H-azocino[1,2-b]isoindol-5-one

InChI

InChI=1S/C14H17NO/c16-14-12-8-5-4-7-11(12)13-9-3-1-2-6-10-15(13)14/h4-5,7-8,13H,1-3,6,9-10H2

InChI-Schlüssel

RHVSLJXGNQAQDM-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN2C(CC1)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.